CC-90011 - 2097523-60-7

CC-90011

Catalog Number: EVT-263406
CAS Number: 2097523-60-7
Molecular Formula: C30H29F2N5O5S
Molecular Weight: 609.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CC-90011 is a potent, selective, and reversible inhibitor of lysine-specific demethylase 1 (LSD1). [, , , , , ] LSD1 is an enzyme that plays a crucial role in gene regulation by removing methyl groups from histones, particularly at the lysine 4 position of histone H3 (H3K4). [, , ] It belongs to the flavin adenine dinucleotide (FAD) dependent family of monoamine oxidases. [] CC-90011 is being investigated for its potential as an anti-cancer agent due to its ability to modulate gene expression by inhibiting LSD1. [, , , , ] It has shown promising results in preclinical studies and is currently in phase 2 clinical trials. [, ]

Tranylcypromine (TCP)

  • Compound Description: Tranylcypromine is an irreversible inhibitor of LSD1 that acts by covalently binding to the FAD cofactor. It is a clinically approved drug used as an antidepressant and has been investigated for its potential anticancer activity. []
  • Relevance: Tranylcypromine serves as a structural basis for many irreversible LSD1 inhibitors, including several that have entered clinical trials. Unlike CC-90011, which is a reversible inhibitor, Tranylcypromine forms a covalent bond with the FAD cofactor. [, ]

ORY-1001 (Iadademstat)

  • Compound Description: ORY-1001 is a potent, selective, and irreversible oral inhibitor of LSD1. It acts by covalently binding to the FAD cofactor, leading to LSD1 degradation. ORY-1001 has shown promising antitumor activity in clinical trials for acute myeloid leukemia (AML). [, ]
  • Relevance: Like Tranylcypromine, ORY-1001 is an irreversible inhibitor of LSD1 that targets the FAD cofactor, contrasting with the reversible binding mechanism of CC-90011. [, ]

IMG-7289 (Bomedemstat)

  • Compound Description: IMG-7289 is another irreversible LSD1 inhibitor that covalently binds to the FAD cofactor. It has demonstrated encouraging results in clinical trials for AML and myelodysplastic syndromes. []
  • Relevance: IMG-7289 shares the same mechanism of action with Tranylcypromine and ORY-1001, inhibiting LSD1 through irreversible binding to the FAD cofactor, unlike CC-90011. []

GSK2879552

  • Compound Description: GSK2879552 is a potent, selective, and irreversible oral inhibitor of LSD1, acting through covalent binding to the FAD cofactor. It has been evaluated in clinical trials for the treatment of various hematologic malignancies. []
  • Relevance: Similar to the aforementioned compounds, GSK2879552 belongs to the class of irreversible LSD1 inhibitors targeting the FAD cofactor, contrasting with the reversible binding of CC-90011. []

INCB059872

  • Compound Description: INCB059872 is an irreversible LSD1 inhibitor currently being investigated in clinical trials for the treatment of AML. It acts by covalently binding to the FAD cofactor. []
  • Relevance: INCB059872 functions similarly to the previously mentioned irreversible LSD1 inhibitors, targeting the FAD cofactor, unlike the reversible mechanism of CC-90011. []

SP-2577 (Seclidemstat)

    SP-2509

      GSK-LSD1

      • Compound Description: GSK-LSD1 is another LSD1 tool compound widely used in mechanistic studies. Similar to SP-2509, it displays low activity and selectivity compared to clinical compounds. []
      • Relevance: GSK-LSD1 and CC-90011 are both studied in LSD1 research, but CC-90011 possesses significantly higher potency and selectivity, marking it as a more promising candidate for clinical development. []
      Overview

      Lysine-specific demethylase 1, commonly referred to as LSD1, is a critical enzyme involved in epigenetic regulation through the demethylation of histones. The compound LSD1-IN-7 benzenesulfonate is a potent inhibitor of LSD1, designed to target its enzymatic activity, which has implications in various diseases, particularly cancers. The overexpression of LSD1 has been linked to tumor progression and poor prognosis in several malignancies, making its inhibition a promising therapeutic strategy.

      Source and Classification

      LSD1-IN-7 benzenesulfonate belongs to a class of compounds known as histone demethylase inhibitors. These inhibitors are characterized by their ability to interfere with the demethylation process facilitated by LSD1, thus affecting gene expression and cellular differentiation. The compound is synthesized through complex organic chemistry methods involving multiple steps and specific reagents.

      Synthesis Analysis

      Methods and Technical Details

      The synthesis of LSD1-IN-7 benzenesulfonate involves several key steps:

      1. Starting Material Preparation: The synthesis typically begins with a suitable aromatic compound that can undergo sulfonylation.
      2. Sulfonylation: The introduction of the benzenesulfonyl group is achieved using reagents such as benzenesulfonyl chloride, which reacts with the aromatic compound under basic conditions.
      3. Formation of Intermediate Compounds: Subsequent reactions may include amidation processes where amines are introduced to form the desired hydroxamic acid structure.
      4. Final Product Isolation: The final compound is purified through crystallization or chromatography techniques to ensure high purity for biological testing.

      The synthetic route is depicted in detailed schemes within research articles, showing the stepwise transformation from starting materials to the final product .

      Molecular Structure Analysis

      Structure and Data

      LSD1-IN-7 benzenesulfonate exhibits a complex molecular structure characterized by:

      • A benzenesulfonate moiety, which contributes to its solubility and interaction with biological targets.
      • A hydroxamic acid group, crucial for binding to the active site of LSD1.

      The molecular formula can be represented as C14H15N3O4SC_{14}H_{15}N_{3}O_{4}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. Detailed structural data can be obtained from crystallography studies or computational modeling .

      Chemical Reactions Analysis

      Reactions and Technical Details

      The primary reaction mechanism for LSD1-IN-7 involves competitive inhibition at the active site of LSD1. Upon binding, the compound prevents the demethylation of histone substrates, thereby stabilizing methylated histones and influencing gene expression patterns.

      Key reactions include:

      • Hydrolysis: The hydroxamic acid group can undergo hydrolysis under physiological conditions, which may affect its stability and efficacy.
      • Binding Interactions: The interactions with LSD1 involve hydrogen bonding and hydrophobic interactions, which are critical for its inhibitory activity .
      Mechanism of Action

      Process and Data

      The mechanism of action for LSD1-IN-7 involves:

      1. Inhibition of Demethylation: By binding to the flavin adenine dinucleotide-dependent active site of LSD1, the compound inhibits its ability to demethylate lysine residues on histones.
      2. Altered Gene Expression: This inhibition leads to an accumulation of methylated histones, which can result in altered transcriptional regulation of genes involved in cell proliferation and differentiation.

      Quantitative data on IC50 values (the concentration required to inhibit 50% of enzyme activity) indicate that LSD1-IN-7 exhibits significant potency compared to other inhibitors .

      Physical and Chemical Properties Analysis

      Physical and Chemical Properties

      LSD1-IN-7 benzenesulfonate possesses specific physical properties that influence its behavior in biological systems:

      • Solubility: The presence of the sulfonate group enhances solubility in aqueous environments, facilitating cellular uptake.
      • Stability: Stability studies suggest that the compound remains effective under physiological pH but may require protection from extreme conditions .
      • Melting Point and Boiling Point: These properties are typically determined through differential scanning calorimetry or thermogravimetric analysis.
      Applications

      Scientific Uses

      LSD1-IN-7 benzenesulfonate has significant potential applications in:

      • Cancer Therapy: As an inhibitor of LSD1, it is being explored for its ability to induce differentiation in cancer cells, particularly in hematological malignancies such as acute myeloid leukemia.
      • Epigenetic Research: The compound serves as a valuable tool for studying the role of histone methylation in gene regulation and cellular processes.
      • Drug Development: Ongoing research aims to optimize its structure for enhanced efficacy and reduced side effects in clinical settings .

      Properties

      CAS Number

      2097523-60-7

      Product Name

      LSD1-IN-7 benzenesulfonate

      IUPAC Name

      4-[2-(4-aminopiperidin-1-yl)-5-(3-fluoro-4-methoxyphenyl)-1-methyl-6-oxopyrimidin-4-yl]-2-fluorobenzonitrile;benzenesulfonic acid

      Molecular Formula

      C30H29F2N5O5S

      Molecular Weight

      609.6 g/mol

      InChI

      InChI=1S/C24H23F2N5O2.C6H6O3S/c1-30-23(32)21(14-5-6-20(33-2)19(26)11-14)22(15-3-4-16(13-27)18(25)12-15)29-24(30)31-9-7-17(28)8-10-31;7-10(8,9)6-4-2-1-3-5-6/h3-6,11-12,17H,7-10,28H2,1-2H3;1-5H,(H,7,8,9)

      InChI Key

      AWZCBGWZNHQCIZ-UHFFFAOYSA-N

      SMILES

      CN1C(=O)C(=C(N=C1N2CCC(CC2)N)C3=CC(=C(C=C3)C#N)F)C4=CC(=C(C=C4)OC)F.C1=CC=C(C=C1)S(=O)(=O)O

      Solubility

      Soluble in DMSO

      Synonyms

      CC-90011; CC90011; CC 90011; CC-90011 besylate;

      Canonical SMILES

      CN1C(=O)C(=C(N=C1N2CCC(CC2)N)C3=CC(=C(C=C3)C#N)F)C4=CC(=C(C=C4)OC)F.C1=CC=C(C=C1)S(=O)(=O)O

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.